molecular formula C18H13NO3 B2401687 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile CAS No. 869079-65-2

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile

Cat. No.: B2401687
CAS No.: 869079-65-2
M. Wt: 291.306
InChI Key: FINLDXCYRXKLCE-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with a methyl group at position 4, a phenyl group at position 3, and an acetonitrile-linked oxygen at position 5. This compound serves as a key intermediate in synthesizing more complex molecules, such as thiazolidinone hybrids and glycosides, which are explored for diverse biological applications .

Properties

IUPAC Name

2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINLDXCYRXKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile typically involves the esterification of 4-methyl-2-oxo-3-phenylchromen-7-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the chromen derivative is replaced by the acetonitrile group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetonitrile group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetonitrile derivatives.

Scientific Research Applications

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen core. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Coumarin Derivatives

Compound Name Substituents Synthesis Key Steps Potential Applications
2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile 4-Methyl, 3-phenyl Reacted with mercaptoacetic acid and ZnCl₂ under reflux (10–12 hours) Pharmaceutical intermediates, hybrid molecules
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile 4-Phenyl 2-Chloroacetonitrile and K₂CO₃ in acetone, reflux (8 hours) Glycoside and tetrazolyl analog precursors
2-[3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile 3-(2-Methoxyphenyl), 2-Trifluoromethyl Vendor-sourced synthesis; no explicit details Biochemicals, drug intermediates

Key Observations:

Substituent Influence on Synthesis :

  • The 4-methyl group in the target compound requires ZnCl₂ catalysis and prolonged heating (10–12 hours) for functionalization . In contrast, the 4-phenyl analog uses milder conditions (K₂CO₃, 8-hour reflux), suggesting electron-donating phenyl groups may stabilize intermediates .
  • The trifluoromethyl -containing analog () likely demands specialized fluorinated reagents, though synthesis details are undisclosed .

Trifluoromethyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups in the vendor compound () may modulate electronic density, affecting reactivity or binding affinity in drug targets .

Biological Relevance: While direct bioactivity data for the target compound is absent in the evidence, analogs like N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides () demonstrate substituent-dependent antifungal activity . This implies that chloro, methyl, or trifluoromethyl groups could similarly influence the target compound’s efficacy.

Biological Activity

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile, a chromene derivative, has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_{3}

It features a chromene core with a methoxy and an acetonitrile functional group, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have reported that 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile possesses anticancer properties. It induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Aldose Reductase : The compound acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications and cataract formation.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Free Radical Scavenging : The presence of phenolic hydroxyl groups allows the compound to neutralize reactive oxygen species (ROS), contributing to its antioxidant activity.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of 2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups, highlighting its potential as a natural antioxidant .

Study 2: Anticancer Activity

In a recent investigation reported in Cancer Letters, the compound was tested on various cancer cell lines, including breast and colon cancer. The results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis, with IC50 values indicating potent anticancer activity .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis
Aldose reductase inhibitionMetabolic pathway modulation

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